Ethyl 4-isocyanatobutanoate

Description

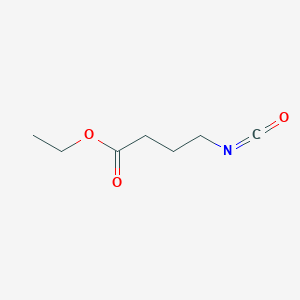

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-isocyanatobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)4-3-5-8-6-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDRIEURYWMQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392534 | |

| Record name | Ethyl 4-isocyanatobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106508-62-7 | |

| Record name | Ethyl 4-isocyanatobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-isocyanatobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 4 Isocyanatobutanoate and Precursors

Synthetic Routes to Ethyl 4-isocyanatobutanoate

The synthesis of isocyanates, a critical functional group in organic chemistry, can be broadly categorized into two main strategies: those that employ phosgene (B1210022) and its derivatives, and those that utilize phosgene-free alternatives, often aligning with the principles of green chemistry.

Phosgene-Based Approaches to Isocyanates

The reaction of a primary amine with phosgene (COCl2) represents the most established and widely used industrial method for the production of isocyanates. rsc.org This process typically occurs in a two-step sequence involving "cold" and "hot" phosgenation. sabtechmachine.com

For the synthesis of this compound, the corresponding primary amine, ethyl 4-aminobutanoate, would be the required starting material for this process.

Derivatives of phosgene, such as diphosgene (a liquid) and triphosgene (a solid), are often used in laboratory settings as safer and more easily handled alternatives to gaseous phosgene. rsc.org

Phosgene-Free and Green Chemistry Approaches to Isocyanates

Growing environmental and safety concerns associated with the high toxicity of phosgene have spurred the development of alternative, "phosgene-free" synthetic routes to isocyanates. nwo.nlacs.org These methods often focus on the use of less hazardous reagents and the generation of more benign byproducts.

One of the most prominent phosgene-free methods is the Curtius Rearrangement . This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate with the concurrent loss of nitrogen gas. wikipedia.orgallen.in The acyl azide is typically generated from a carboxylic acid derivative. nih.govnih.gov The rearrangement proceeds through a concerted mechanism with full retention of the migrating group's stereochemistry. wikipedia.org

Other notable phosgene-free approaches include:

Reductive Carbonylation: A catalytic route that can synthesize carbamate (B1207046) esters from aromatic nitro compounds, which can then be pyrolyzed to yield isocyanates. nwo.nl

Oxidative Carbonylation: Another catalytic method that can be employed. acs.org

Dimethyl Carbonate and Urea (B33335) Methods: These routes also provide pathways to isocyanates without the use of phosgene. acs.org

Dehydration of Carbamic Acids: A mild, metal-free method has been developed for the synthesis of isocyanates from amines and carbon dioxide, proceeding through a carbamic acid intermediate which is then dehydrated. scholaris.ca

Specific Derivatizations from Ethyl 4-aminobenzoate and Related Compounds

A potential route to an isocyanate from a carboxylic acid ester involves the formation of an acyl hydrazide followed by a Curtius rearrangement.

The first step is the conversion of the ester to the corresponding acyl hydrazide. For instance, Ethyl 4-aminobenzoate can be reacted with hydrazine hydrate to form 4-aminobenzohydrazide. This reaction proceeds via nucleophilic substitution at the carbonyl carbon of the ester.

The resulting acyl hydrazide can then be converted to an acyl azide. This is commonly achieved by reacting the acyl hydrazide with nitrous acid (generated in situ from sodium nitrite and a mineral acid). allen.innih.gov

Finally, the acyl azide undergoes the Curtius rearrangement upon heating to yield the corresponding isocyanate. allen.innih.gov This versatile reaction is known for its tolerance of a wide variety of functional groups. nih.gov

Table 1: Key Reactions in the Curtius Rearrangement Pathway

| Step | Reactants | Product | Key Transformation |

|---|---|---|---|

| 1 | Carboxylic Acid Ester, Hydrazine Hydrate | Acyl Hydrazide | Ester to Hydrazide |

| 2 | Acyl Hydrazide, Nitrous Acid | Acyl Azide | Hydrazide to Azide |

The synthesis of Ethyl 4-aminobenzoate, a common local anesthetic also known as benzocaine, typically begins with Ethyl 4-nitrobenzoate. nbinno.com The reduction of the nitro group to an amine is a crucial step. A variety of reducing agents can be employed for this transformation.

One effective method involves the use of indium powder and ammonium chloride in aqueous ethanol (B145695). orgsyn.org This system provides a selective reduction of the nitro group, yielding Ethyl 4-aminobenzoate in high yields (around 90%). orgsyn.org

Other established methods for the reduction of aromatic nitro compounds to amines include catalytic hydrogenation using catalysts like platinum oxide or palladium on carbon, and the use of metals such as iron or zinc in acidic media. lookchem.comchemicalbook.comresearchgate.net

Table 2: Comparison of Reagents for the Reduction of Ethyl 4-nitrobenzoate

| Reducing System | Solvent | Yield | Reference |

|---|---|---|---|

| Indium / Ammonium Chloride | Ethanol/Water | 90% | orgsyn.org |

| Platinum Oxide / Hydrogen | 95% Ethanol | 91-100% | lookchem.com |

| Reduced Iron Powder / Ammonium Chloride | Methanol/Water | 88.7% | chemicalbook.com |

The precursor, Ethyl 4-nitrobenzoate, is commonly synthesized through the esterification of 4-nitrobenzoic acid with ethanol. scirp.org The most common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Recent research has also explored alternative and greener catalytic methods for this esterification. For example, the use of nanoporous natural zeolites as solid acid catalysts has been shown to be effective. scirp.org Furthermore, the reaction rate can be enhanced through the use of ultrasound or microwave irradiation. scirp.org

Synthesis of Intermediate Ethyl 4-nitrobenzoate

Esterification of 4-nitrobenzoic acid with ethanol

The esterification of 4-nitrobenzoic acid with ethanol can be effectively catalyzed by the hydrogen forms of various natural zeolites. scirp.org The use of ultradispersed crystallites of these zeolites, with particle sizes ranging from 290 to 480 nm, has been shown to enhance catalytic activity. These ultradispersed catalysts are prepared by treating the parent natural zeolites with ultrasound or microwaves. scirp.org

In a typical catalytic synthesis, the reaction is conducted under argon at 80°C. Studies have shown that among various natural zeolites—such as H-CL, H-MOR, H-HEU-M, and H-PHI—the H-HEU-M and H-MOR forms exhibit the highest efficacy. When these ultradispersed catalysts are used in conjunction with microwave irradiation, the conversion of 4-nitrobenzoic acid can reach up to 70%, with a corresponding yield of Ethyl 4-nitrobenzoate up to 67%. scirp.org This demonstrates a synergistic effect between the zeolite catalyst and the energy source. scirp.org

Table 1: Performance of Ultradispersed Zeolite Catalysts in Ethyl 4-nitrobenzoate Synthesis

| Catalyst | Crystallite Size (nm) | 4-NBA Conversion (%) | Ethyl 4-nitrobenzoate Yield (%) |

|---|---|---|---|

| H-HEU-M | 290 - 480 | 70 | 67 |

| H-MOR | 290 - 480 | 70 | 67 |

| H-CL | 290 - 480 | - | - |

| H-PHI | 290 - 480 | - | - |

Data derived from studies on the esterification of 4-nitrobenzoic acid (4-NBA). scirp.org

Non-conventional energy sources like microwaves (MW) and ultrasound (US) can significantly accelerate reaction rates in organic synthesis. nih.gov These "enabling techniques" enhance heat and mass transfer, leading to improved kinetics and yields. nih.govunito.it

In the synthesis of Ethyl 4-nitrobenzoate from 4-nitrobenzoic acid and ethanol, both ultrasound and microwave irradiation have been successfully applied. scirp.org

Ultrasound: Irradiation of the reaction mixture with ultrasound (37 kHz, 330 W) for 2 hours serves as an effective energy-assisted method. scirp.org The physical phenomenon of acoustic cavitation, which involves the formation, growth, and collapse of oscillating bubbles, provides the energy for chemical activation. unito.it

Microwave Irradiation: The use of microwaves (2450 MHz, 300 W) for 2 hours also facilitates the synthesis. scirp.org Dielectric heating under microwave conditions provides optimal heat transfer, dramatically improving reaction outcomes. nih.gov

The combination of these energy sources with catalysts, as mentioned previously, reveals a synergistic effect, leading to higher product yields. scirp.org

Reduction of Ethyl 4-nitrobenzoate to Ethyl 4-aminobenzoate

The conversion of the nitro group in Ethyl 4-nitrobenzoate to an amine group is a critical step in forming the immediate precursor to the target isocyanate. This reduction yields Ethyl 4-aminobenzoate. A notable method for this transformation employs indium metal, which is effective for the selective reduction of aromatic nitro compounds in aqueous solutions. orgsyn.orgresearchgate.net

Using Indium powder and ammonium chloride in aqueous ethanol

A practical and high-yield synthesis of Ethyl 4-aminobenzoate involves the use of indium powder in the presence of ammonium chloride in an aqueous ethanol solution. orgsyn.org

The procedure involves charging a flask with a suspension of Ethyl 4-nitrobenzoate in ethanol, followed by the addition of an aqueous solution of ammonium chloride. orgsyn.org Indium powder is then added, and the mixture is heated at reflux for approximately 2.5 hours. orgsyn.org This method is valued for its efficiency and use of environmentally friendlier reagents. orgsyn.org Following the reaction, a standard workup involving filtration, extraction with dichloromethane, and purification yields the final product. orgsyn.org This process has been demonstrated to achieve a high yield of 90% for Ethyl 4-aminobenzoate. orgsyn.org

Table 2: Reagents for the Reduction of Ethyl 4-nitrobenzoate

| Reagent | Molar Equivalent | Purpose |

|---|---|---|

| Ethyl 4-nitrobenzoate | 1 | Starting Material |

| Indium powder | 4 | Reducing Agent |

| Ammonium chloride | 10 | Co-reagent |

| Ethanol/Water | - | Solvent |

Based on the procedure outlined in Organic Syntheses. orgsyn.org

Considerations for Industrial Scale Production and Efficiency

The transition from laboratory-scale synthesis to industrial production introduces several critical considerations, including cost, safety, efficiency, and environmental impact. For the production of ethyl esters like this compound, processes such as reactive distillation are often employed to improve efficiency. researchgate.net

Key factors for industrial-scale production include:

Catalyst Selection: While mineral acids are effective, they are corrosive. Heterogeneous catalysts like ion-exchange resins or metal oxides (e.g., ZrO₂, TiO₂) are often preferred in industrial settings, although they may require higher reaction temperatures. researchgate.netmdpi.com

Process Optimization: Techniques like reactive distillation combine the chemical reaction and the separation of products into a single unit. This can shift the reaction equilibrium to favor product formation, increasing conversion rates. researchgate.net For example, in the production of ethyl acetate, optimizing the reflux ratio in the distillation column is crucial for achieving high product purity (e.g., 99.9%) while minimizing water and ethanol content. mdpi.com

Reagent Choice: Traditional methods for isocyanate synthesis often involve highly toxic reagents like phosgene. Modern industrial methods seek to replace these with safer alternatives, such as trichloromethyl carbonate, and optimize the process to be a one-step synthesis where possible. google.com

Efficiency and Waste Reduction: Industrial processes aim to reduce raw material consumption and wastewater production. For instance, enhancements in ethyl acetate production have led to a 1.2% reduction in ethanol consumption and a 31.8% reduction in wastewater generation. mdpi.com

Synthesis of Related Isothiocyanates for Comparative Studies

Isothiocyanates (R-N=C=S) are structurally related to isocyanates and are valuable for comparative studies. Their synthesis provides insights into the reactivity and properties of the -N=C=X functional group.

Preparation of ω-Carbalkoxyalkyl Isothiocyanates

The synthesis of isothiocyanates can be efficiently achieved through a one-pot, two-step procedure from the corresponding primary amines. mdpi.com This method is applicable to a wide range of substrates, including those with ester functionalities, making it relevant for the preparation of ω-Carbalkoxyalkyl Isothiocyanates.

The process involves the reaction of a primary amine with carbon disulfide in the presence of an organic base (like triethylamine) to form a dithiocarbamate intermediate. mdpi.com This intermediate is then treated with a desulfurizing agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), to yield the isothiocyanate. mdpi.com For many aliphatic and aromatic amines, the reaction can be accelerated using a microwave reactor, often leading to high yields (72-96%). mdpi.comresearchgate.net

Table 3: General Method for Isothiocyanate Synthesis

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | Amine, Carbon Disulfide, Organic Base (e.g., Et₃N) | Room Temperature, 5 min | Dithiocarbamate Intermediate |

| 2 | DMT/NMM/TsO⁻ | Microwave Irradiation, 90°C, 3 min | Isothiocyanate |

This protocol is a general method for the synthesis of various isothiocyanates. mdpi.com

Derivatization from Amino Acid Ester Hydrochlorides

The synthesis of this compound from its corresponding amino acid ester hydrochloride, Ethyl 4-aminobutanoate hydrochloride, is a standard transformation that leverages the reactivity of the primary amine. This method involves the conversion of the amino group into an isocyanate functional group using phosgene or its safer, solid equivalents. The starting material, an amino acid ester hydrochloride, is typically prepared via the esterification of the corresponding amino acid. scielo.brsemanticscholar.orgscielo.br This derivatization is a robust and high-yielding route to obtaining the desired isocyanate. orgsyn.org

The general principle of this synthesis involves the reaction of the free amino group with a one-carbon electrophile, such as phosgene or triphosgene. orgsyn.org Since the starting material is a hydrochloride salt, the primary amine is protonated and thus unreactive. Therefore, the first step in the process is the in-situ neutralization of the salt with a base to liberate the free amine, which can then act as a nucleophile. scielo.brscielo.br

A significant advantage of this methodology is the availability of safer alternatives to gaseous phosgene, which is highly toxic. nih.gov Triphosgene, a stable crystalline solid, is a widely used substitute that offers easier handling and accurate dosing while minimizing hazards. researchgate.netnih.gov Diphosgene is another liquid alternative to phosgene. chemicalforums.com The reaction conditions are generally mild, making this method superior to older procedures that required refluxing in toluene with gaseous phosgene. orgsyn.org

The reaction is typically performed in a biphasic system or in a dry organic solvent. For example, a common procedure involves using a mixture of methylene (B1212753) chloride and a saturated aqueous solution of a base like sodium bicarbonate. orgsyn.org Alternatively, an organic base such as triethylamine or pyridine can be used in an anhydrous solvent like dichloromethane (DCM). nih.govchemicalforums.com

A representative procedure for this type of transformation starts with cooling the amino acid ester hydrochloride suspended in a suitable solvent (e.g., methylene chloride) and an aqueous base in an ice bath. orgsyn.org The phosgene equivalent, such as triphosgene, is then added. The reaction is typically rapid, often completing within minutes. orgsyn.org Following the reaction, the organic layer containing the product is separated, washed, dried, and concentrated under reduced pressure to yield the crude isocyanate, which can be further purified if necessary.

The table below summarizes various conditions reported for the synthesis of isocyanates from amino acid ester hydrochlorides, which are applicable for the preparation of this compound.

| Phosgene Equivalent | Base | Solvent System | Typical Yield | Reference |

| Triphosgene | Sodium Bicarbonate | Methylene Chloride / Water | 95-98% | orgsyn.org |

| Triphosgene | Triethylamine | Dichloromethane (anhydrous) | Good to Very Good | nih.govchemicalforums.com |

| Triphosgene | Pyridine | Not specified | Good to Very Good | orgsyn.orgnih.gov |

| Phosgene (gaseous) | Not specified | Toluene | Not specified | orgsyn.org |

| Diphosgene | Triethylamine | Dichloromethane (anhydrous) | Good to Very Good | chemicalforums.com |

Chemical Reactivity and Reaction Mechanisms

Reactions Involving the Isocyanate Group

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide range of nucleophiles. This inherent reactivity is the cornerstone of the chemistry of Ethyl 4-isocyanatobutanoate.

Nucleophilic Additions to the Isocyanate Moiety

Nucleophilic addition is the most significant and widely utilized reaction of the isocyanate group. cymitquimica.commasterorganicchemistry.com The reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon of the isocyanate, leading to the formation of a new bond and a change in hybridization at the carbon from sp² to sp³. masterorganicchemistry.com The general reactivity is influenced by the nucleophile's strength and the reaction conditions. youtube.com

The isocyanate group can react with various nucleophiles containing active hydrogen atoms. For instance:

Alcohols: React with the isocyanate to form urethane (B1682113) (carbamate) linkages.

Amines: Reaction with primary or secondary amines yields urea (B33335) derivatives.

Water: The initial reaction with water forms an unstable carbamic acid, which can subsequently decompose to yield an amine and carbon dioxide.

Thiols: In the presence of a base, thiols react rapidly and efficiently to form thiourethane derivatives. rsc.org

These addition reactions are fundamental in the synthesis of more complex organic molecules. cymitquimica.com

| Nucleophile | Product | Linkage Formed |

| Alcohol (R'-OH) | Urethane (Carbamate) | R-NH-CO-OR' |

| Amine (R'-NH₂) | Urea | R-NH-CO-NH-R' |

| Water (H₂O) | Carbamic Acid (unstable) -> Amine + CO₂ | R-NH-COOH -> R-NH₂ |

| Thiol (R'-SH) | Thiourethane | R-NH-CO-SR' |

Cycloaddition Reactions

Cycloaddition reactions represent a powerful method for constructing cyclic structures in organic chemistry. organicreactions.org In these reactions, two unsaturated molecules combine to form a cyclic product. kharagpurcollege.ac.in The isocyanate group, with its C=N double bond, can theoretically participate as a 2π component in cycloaddition reactions, such as the [4+2] Diels-Alder reaction or [2+2] cycloadditions. semanticscholar.orgnih.gov

In a potential [4+2] cycloaddition, the isocyanate would act as the dienophile, reacting with a conjugated diene. kharagpurcollege.ac.in The feasibility and outcome of such reactions are governed by frontier molecular orbital (FMO) theory, which assesses the energy and symmetry compatibility between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. kharagpurcollege.ac.in While the Diels-Alder reaction is a common method for forming six-membered rings, and other cycloadditions like [4+3] are used for seven-membered rings, specific examples involving simple alkyl isocyanates like this compound are not extensively documented in mainstream literature. organicreactions.orgsemanticscholar.org The reaction of diphenylketene (B1584428) with phenyl isocyanate, initiated by sodium cyanide, proceeds through the polymerization of the C=N bond of the isocyanate, suggesting a cycloaddition-like mechanism can be involved in certain contexts. acs.org

Polymerization Reactions (Excluding formation of Polyurethanes where isocyanate is consumed directly)

Isocyanates are important monomers for the synthesis of polymers with unique properties. Controlled polymerization techniques have been developed to produce well-defined polyisocyanates.

The anionic polymerization of isocyanates was historically challenging due to side reactions like cyclotrimerization. acs.orgacs.org However, the development of living anionic polymerization techniques has provided excellent control over the synthesis of polyisocyanates. acs.orgnih.gov These methods yield polymers with predictable molecular weights, low dispersity (narrow molecular weight distribution), and high yield. acs.orgresearchgate.net

Success in living anionic polymerization relies on stabilizing the propagating chain end to prevent back-biting and trimerization. nih.govresearchgate.net This is often achieved at very low temperatures (e.g., -78°C to -98°C) using specific initiator systems and additives. acs.orgwiley.com

Key strategies include:

Use of Additives: The addition of salts like sodium tetraphenylborate (B1193919) (NaBPh₄) suppresses the formation of unstable free amidate anions through a common-ion effect, leading to a termination-free polymerization. researchgate.net

Dual-Functional Initiators: Initiators such as sodium benzanilide (B160483) (NaBA) exhibit a slow initiation rate combined with the ability to protect the chain end, eliminating the need for an external additive. nih.govacs.org Sodium diphenylamide (NaDPA) has also been used as a robust initiator that protects the chain-end. acs.org

| Initiator System | Temperature | Key Feature | Reference |

| Sodium Diphenylmethane (NaDPM) / NaBPh₄ | -98 °C | Additive suppresses termination by common-ion effect. researchgate.net | researchgate.net |

| Sodium benzanilide (Na-BA) | - | Slow initiation rate and chain-end protection without external additive. nih.gov | nih.gov |

| Sodium diphenylamide (NaDPA) | -98 °C | Dimeric initiator performs initiation and chain-end protection. acs.org | acs.org |

This level of control allows for the synthesis of complex architectures like telechelic polymers, star polymers, and rod-coil block copolymers. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful technique for synthesizing polymers with controlled architectures. rsc.orgrsc.org The direct RAFT polymerization of monomers containing unprotected isocyanate groups, such as 2-(acryloyloxy)ethylisocyanate (AOI), has been successfully demonstrated. rsc.org

Optimizing the reaction is crucial to prevent side reactions involving the highly reactive isocyanate group. rsc.orgrsc.org Key findings from studies on AOI polymerization include:

Choice of CTA: Neutral RAFT chain transfer agents (CTAs) are required for successful polymerization. rsc.org

Temperature: Lower reaction temperatures (e.g., 50°C) provide better control over the polymerization of AOI. rsc.org

Solvent: The choice of solvent is important due to the reactivity of the pendant isocyanate groups. rsc.org

This approach allows for the creation of well-defined polymer scaffolds with highly reactive pendant isocyanate groups, which can be efficiently functionalized post-polymerization. rsc.orgrsc.org

Polyisocyanates are known as "1-nylons" and have a backbone structure analogous to peptides. acs.org Strong steric interactions between the side chains and the carbonyl groups force the polymer backbone into a rigid, helical conformation. acs.org Living anionic polymerization is a primary method for synthesizing well-defined helical polyisocyanates. acs.org

The helicity of these polymers can be precisely controlled:

Chiral Induction: Using chiral initiators, monomers, or terminators can induce a preferred single-handed helical screw-sense in the polymer. acs.orgtandfonline.com

Governing Initiation-Supporting Termination (GIST) Effect: In this phenomenon, a chiral initiator determines the primary helix sense, which is then reinforced by a chiral terminator. acs.org

Monomer Structure: The introduction of bulky aromatic groups into the isocyanate monomers can facilitate specific copolymerization behaviors, leading to controlled helical structures. researchgate.net

The ability to synthesize polyisocyanates with controlled helical structures has made them valuable as mimics for natural peptides. acs.orgresearchgate.net

Copolymerization with other Monomers (e.g., n-butyl acrylate)

The isocyanate group of this compound is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water. This reactivity can be harnessed in copolymerization reactions. For instance, while direct radical copolymerization with vinyl monomers like n-butyl acrylate (B77674) is not the primary reaction pathway for the isocyanate group, it can be incorporated into polymer chains through other mechanisms.

One approach involves the initial reaction of the isocyanate with a functional comonomer. For example, a monomer containing a hydroxyl or amine group can first react with the isocyanate of this compound to form a urethane or urea linkage, respectively. This new, larger monomer, now containing a polymerizable vinyl group, can then undergo radical copolymerization with n-butyl acrylate.

Alternatively, a pre-formed polymer or copolymer of n-butyl acrylate containing hydroxyl or amine functionalities in its side chains can be post-functionalized by reacting with this compound. This grafting approach allows for the introduction of the isocyanate-derived functionality onto the polymer backbone.

The general reaction of an isocyanate with an alcohol to form a urethane is as follows:

R-N=C=O + R'-OH → R-NH-C(=O)-O-R'

In the context of copolymerization with n-butyl acrylate, a hydroxy-functional acrylate monomer, such as 2-hydroxyethyl acrylate, could be used to first react with this compound. The resulting product can then be copolymerized with n-butyl acrylate.

Incorporation into Degradable Polymer Networks

The presence of both an isocyanate and an ester group in this compound makes it a suitable candidate for the synthesis of degradable polymer networks. The isocyanate group can serve as a cross-linking site, while the ester group provides a point of hydrolytic or enzymatic degradation.

For example, this compound can be used to cross-link polymers containing hydroxyl or amine groups, such as polyols or polyamines. The reaction between the di- or poly-functional polymer and the isocyanate groups of this compound leads to the formation of a three-dimensional network. The ester linkages within the cross-linker can then be cleaved under appropriate conditions, leading to the degradation of the network. This is particularly relevant in the field of biomaterials and controlled-release systems.

A strategy for forming such a network could involve the reaction of a diol with a diisocyanate to form a prepolymer, which is then cross-linked using this compound. The ester groups within the structure would be susceptible to hydrolysis, leading to the breakdown of the polymer network into smaller, soluble fragments. Research on similar systems, such as the copolymerization of α-lipoic acid and its ethyl ester with n-butyl acrylate, has shown that the incorporation of labile bonds into the polymer backbone allows for the synthesis of degradable and even self-healing materials. libretexts.org

Reactions Involving the Ester Functionality

The ester group of this compound can undergo a variety of classical ester reactions.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. rsc.org The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and ethanol (B145695). rsc.org

The reaction can be represented as:

CH₃CH₂O-C(=O)-(CH₂)₃-NCO + R'-OH ⇌ R'O-C(=O)-(CH₂)₃-NCO + CH₃CH₂OH

The equilibrium can be shifted towards the product side by using a large excess of the new alcohol (R'-OH) or by removing the ethanol as it is formed. Various catalysts, including strong acids (like sulfuric acid), bases (like sodium alkoxides), and organometallic compounds, can be employed to facilitate this reaction. researchgate.net

Hydrolysis and Saponification

Hydrolysis refers to the cleavage of the ester bond by reaction with water, typically under acidic conditions, to yield the corresponding carboxylic acid and ethanol.

CH₃CH₂O-C(=O)-(CH₂)₃-NCO + H₂O --(H⁺)--> HOOC-(CH₂)₃-NCO + CH₃CH₂OH

Saponification is the hydrolysis of the ester under basic conditions, which yields the carboxylate salt and ethanol. wikipedia.orgarkat-usa.org This reaction is effectively irreversible because the final step is an acid-base reaction where the carboxylic acid is deprotonated by the base. wikipedia.org

The reaction with sodium hydroxide (B78521) is as follows:

CH₃CH₂O-C(=O)-(CH₂)₃-NCO + NaOH → Na⁺O⁻-C(=O)-(CH₂)₃-NCO + CH₃CH₂OH

Subsequent acidification of the carboxylate salt will produce the carboxylic acid. The rate of saponification is typically second-order, being first order in both the ester and the hydroxide ion.

Reactions with Organometallic Reagents (e.g., Kulinkovich Reaction for cyclopropanol (B106826) derivatives)

The ester functionality of this compound can react with organometallic reagents. A notable example is the Kulinkovich reaction, which converts esters into cyclopropanol derivatives using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide.

The generally accepted mechanism involves the in-situ formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. This intermediate then reacts with the ester. The carbonyl group of the ester inserts into the titanacyclopropane, leading to an oxatitanacyclopentane which rearranges to a ketone. A final intramolecular insertion of the ketone carbonyl into the remaining carbon-titanium bond forms the cyclopropanol ring.

For this compound, the reaction with a Grignard reagent like ethylmagnesium bromide (EtMgBr) in the presence of Ti(O-iPr)₄ would be expected to yield a cyclopropanol derivative, while potentially leaving the isocyanate group intact under carefully controlled conditions, although the high reactivity of the isocyanate group towards Grignard reagents presents a significant challenge for selectivity.

| Kulinkovich Reaction Overview | |

| Reactants | Ester (e.g., this compound), Grignard Reagent (e.g., EtMgBr), Titanium Catalyst (e.g., Ti(O-iPr)₄) |

| Product | Substituted Cyclopropanol |

| Key Intermediate | Titanacyclopropane |

| Reference |

Reactions Involving the Alkyl Chain

The reactivity of the alkyl chain of this compound is generally low compared to the isocyanate and ester functional groups. However, under specific conditions, reactions can occur at the C-H bonds of the butanoate chain.

Radical reactions are a potential pathway for the functionalization of the alkyl chain. For example, in the presence of a radical initiator, it is possible to perform halogenation or other radical-mediated transformations. Studies on similar molecules, such as the radical chain reduction of ethyl 4-bromobutanoate to ethyl butanoate, demonstrate that radical intermediates can be formed and undergo further reactions on the alkyl chain without affecting the ester group. This suggests that if a radical can be generated on the alkyl chain of this compound, it could participate in various radical-based synthetic transformations.

Catalysis in Reactions of this compound

Catalysis plays a crucial role in controlling the rate and selectivity of reactions involving this compound. Both organocatalysis and transition metal catalysis have been extensively employed for reactions of isocyanates, and these principles are applicable to this specific compound.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. wikipedia.org In the context of this compound, organocatalysts can be employed to activate the isocyanate group towards nucleophilic attack. wikipedia.org

Common organocatalysts for isocyanate reactions include tertiary amines (e.g., triethylamine, DABCO) and N-heterocyclic carbenes (NHCs). These catalysts function as Lewis bases, activating the isocyanate by forming a more reactive complex. For example, a tertiary amine can add to the carbonyl carbon of the isocyanate, increasing its electrophilicity.

Urea and thiourea (B124793) derivatives can also act as organocatalysts, primarily through hydrogen bonding interactions. wikipedia.org They can activate the isocyanate group by forming hydrogen bonds with the nitrogen and oxygen atoms, making the carbonyl carbon more susceptible to nucleophilic attack. This type of catalysis is particularly effective in promoting the addition of alcohols to form carbamates.

Table 2: Examples of Organocatalysts in Isocyanate Reactions

| Catalyst Type | Example | Mode of Activation |

| Tertiary Amine | Triethylamine | Lewis Base Catalysis |

| N-Heterocyclic Carbene | Imidazolium-based NHCs | Lewis Base Catalysis |

| Urea Derivative | N,N'-dialkylurea | Hydrogen Bonding |

| Thiourea Derivative | N,N'-diarylthiourea | Hydrogen Bonding |

Transition metal catalysis offers a powerful toolkit for a wide range of transformations involving isocyanates, although direct catalysis of nucleophilic addition to the isocyanate is less common than with organocatalysts. Transition metals are more frequently employed in cycloaddition reactions, insertion reactions, and cross-coupling reactions. sioc-journal.cn

For instance, transition metal complexes can catalyze the trimerization of isocyanates to form isocyanurates, which are stable, six-membered heterocyclic rings. utwente.nl This reaction is of significant industrial importance for the production of polyurethane foams and coatings. Various metals, including tin, zinc, and iron, can catalyze this process.

While less explored for simple alkyl isocyanates like this compound, transition metal-catalyzed cross-coupling reactions could potentially be used to functionalize the molecule if a suitable handle were introduced. For example, if the butanoate chain contained a halide, palladium-catalyzed cross-coupling reactions could be used to form C-C or C-heteroatom bonds.

The combination of transition metal catalysis with other reactive partners can lead to novel transformations. For example, the palladium-catalyzed reaction of isocyanates with allenes can lead to the formation of various heterocyclic compounds. The specific application of such advanced methods to this compound would depend on the desired synthetic target.

Table 3: Potential Applications of Transition Metal Catalysis

| Reaction Type | Catalyst System (Example) | Potential Product |

| Isocyanate Trimerization | Tin(II) octoate | Polyisocyanurate network |

| Cycloaddition | Palladium complexes | Heterocyclic compounds |

| Cross-Coupling (hypothetical) | Palladium/phosphine ligand | Functionalized butanoate chain |

Applications in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

The dual functionality of ethyl 4-isocyanatobutanoate makes it an ideal starting material for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and functional materials. rsc.orgresearchgate.netnih.gov The isocyanate group provides a reactive site for cyclization reactions, while the ester moiety can be further manipulated or incorporated into the final heterocyclic ring.

Synthesis of Nitrogen-Containing Heterocycles

This compound is a key reagent in the synthesis of a variety of nitrogen-containing heterocycles. rsc.orgnih.govmdpi.com These compounds are of significant interest due to their prevalence in natural products and their wide range of biological activities. researchgate.net For instance, it can be utilized in reactions that form piperidinone and quinazolinone scaffolds. uantwerpen.benih.govnih.gov

Quinazolinones, in particular, are a prominent class of nitrogen-containing heterocycles found in many biologically active compounds. frontiersin.org The synthesis of quinazolinone derivatives can be achieved through various methods, including copper-catalyzed reactions involving isocyanates. uantwerpen.bemdpi.com Research has demonstrated the synthesis of 3-alkylated quinazolinones from ethyl 2-isocyanobenzoate, a related isocyanate-containing ester, highlighting a potential synthetic pathway for similar transformations using this compound. uantwerpen.be

| Heterocycle Class | Synthetic Utility of Isocyanates |

| Quinazolinones | Utilized in copper-catalyzed cyclization with amines to form the quinazolinone core. uantwerpen.bemdpi.com |

| Piperidinones | Can serve as a precursor in tandem oxidation-cyclization processes. nih.gov |

Precursor to Cyclic Ureas, Hydantoins, and other Ring Systems

The reactivity of the isocyanate group in this compound allows for its conversion into other important cyclic structures. For example, reactions with amines can lead to the formation of ureas, which can then undergo intramolecular cyclization to yield cyclic ureas. Similarly, it can be a precursor in the synthesis of hydantoins and other related ring systems, which are important pharmacophores in medicinal chemistry. The reaction of isocyanates with α-amino acids or their derivatives is a common strategy for constructing hydantoin (B18101) rings.

Precursor for Biologically Active Molecules

The structural motifs accessible from this compound are frequently found in biologically active molecules, making it a valuable tool in drug discovery and development. openaccessjournals.com

Design and Synthesis of Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition at a biological target. nih.govd-nb.info The ability of this compound to participate in the construction of diverse heterocyclic scaffolds allows for the systematic exploration of chemical space to identify new pharmacophores. openaccessjournals.comnih.gov By incorporating the structural elements derived from this building block, medicinal chemists can design and synthesize novel compounds with the potential for specific biological activities. openaccessjournals.comresearchgate.net For example, the quinazolinone core is a well-known pharmacophore with applications as an anticancer agent. mdpi.com

Development of Novel Synthetic Methodologies for Drug Discovery

This compound and other isocyanates are instrumental in the development of new synthetic methods that accelerate the drug discovery process. openaccessjournals.comnih.gov These methods often focus on efficiency, diversity, and the ability to generate libraries of compounds for high-throughput screening. nih.gov The reactivity of the isocyanate group is well-suited for combinatorial chemistry approaches, where a single starting material can be reacted with a variety of partners to quickly generate a large number of structurally related molecules.

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. frontiersin.orgbeilstein-journals.org This approach offers significant advantages in terms of efficiency and atom economy. frontiersin.org Isocyanides and isocyanates are prominent reactants in some of the most well-known MCRs. frontiersin.orgbeilstein-journals.org

This compound, with its isocyanate functionality, is a prime candidate for participation in such reactions. The Ugi and Passerini reactions are classic examples of isocyanide-based MCRs that produce peptide-like structures and α-acyloxy amides, respectively. beilstein-journals.orgwikipedia.orgnih.govnih.gov While these reactions traditionally use isocyanides, the related isocyanate functionality of this compound allows for analogous transformations. These reactions are highly valued in drug discovery for their ability to rapidly generate complex molecules from simple starting materials. nih.gov

The Passerini reaction, first described in 1921, involves an isocyanide, a carbonyl compound, and a carboxylic acid. wikipedia.org The Ugi reaction, a four-component reaction, adds an amine to this mixture to produce α-acetamido carboxamides. nih.govnih.gov The versatility of these reactions allows for the incorporation of a wide range of functional groups, making them highly suitable for the creation of diverse compound libraries. beilstein-journals.org

| Multi-Component Reaction | Key Reactants | Typical Product | Relevance of Isocyanates/Isocyanides |

| Passerini Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acyloxy Amide | Core component for the α-addition. nih.govwikipedia.org |

| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Amine, Carboxylic Acid | α-Acetamido Carboxamide | Essential for the formation of the bis-amide product. nih.govnih.gov |

The ability to employ bifunctional building blocks like this compound in MCRs further expands the accessible chemical space, leading to the discovery of novel molecular architectures with potential therapeutic applications. beilstein-journals.org

Research in Polymer Chemistry

Development of Specialty Polymers and Copolymers

Specialty polymers are a class of polymers designed for specific, high-performance applications. The incorporation of Ethyl 4-isocyanatobutanoate into polymer chains allows for the introduction of functional groups that can significantly influence the final properties of the material.

The ability to control the architecture of a polymer at the molecular level is crucial for tailoring its macroscopic properties. Polymer architecture refers to the arrangement of monomer units in a polymer chain, which can be linear, branched, star-shaped, or form more complex structures. These different architectures can significantly impact properties such as viscosity, mechanical strength, and solubility.

While specific research detailing the use of this compound in creating complex polymer architectures is an emerging area, the principles of controlled polymerization techniques can be applied. For instance, the isocyanate group can react with a variety of functional groups, such as hydroxyl or amine groups, which can be present on initiator or monomer units in controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This would allow for the synthesis of block copolymers where one block possesses the functionality introduced by this compound. Such functionalities could then be used for post-polymerization modifications, leading to materials with precisely engineered properties.

The ester group within the this compound molecule also presents opportunities for creating functional polymers. This group can be susceptible to hydrolysis, which could be exploited in the design of biodegradable materials. Furthermore, the presence of the ester and urethane (B1682113) linkages can influence the polymer's solubility, thermal stability, and mechanical behavior.

The unique properties of polymers derived from this compound make them suitable for a range of advanced applications. For example, the biocompatibility and biodegradability of certain polyurethanes make them attractive for use in the biomedical field, such as in drug delivery systems and tissue engineering scaffolds. nih.govnih.gov The ester and urethane bonds in polymers made with this compound could be designed to degrade under specific physiological conditions, allowing for the controlled release of therapeutic agents.

The development of "smart" polymers that respond to external stimuli is another area where this compound could play a role. The functional groups introduced by this monomer could be designed to respond to changes in pH, temperature, or light, leading to materials that can change their shape, solubility, or other properties on demand.

The traditional synthesis of polyurethanes involves the use of isocyanates, which can be toxic and are often derived from petroleum-based feedstocks. This has led to a growing interest in the development of more sustainable, non-isocyanate polyurethane (NIPU) synthesis routes. researchgate.netmdpi.comnih.govresearchgate.netrsc.org These routes often involve the reaction of cyclic carbonates with amines to form polyhydroxyurethanes. researchgate.netresearchgate.net

A comparative study of the properties of polyurethanes derived from this compound with those of NIPUs reveals some key differences. While isocyanate-based routes, such as those using this compound, are well-established and offer a high degree of control over the polymer structure and properties, they raise environmental and safety concerns. mdpi.comnih.gov NIPU synthesis, on the other hand, is considered a greener alternative as it avoids the use of toxic isocyanates. researchgate.netrsc.org However, the properties of NIPUs can sometimes be inferior to their isocyanate-based counterparts, and the reaction kinetics can be slower. researchgate.net

| Property | Isocyanate-based Polyurethanes (e.g., from this compound) | Non-Isocyanate Polyurethanes (NIPUs) |

| Synthesis Route | Reaction of isocyanates with polyols | Reaction of cyclic carbonates with amines |

| Toxicity of Monomers | Isocyanates can be toxic | Generally lower toxicity |

| Reaction Kinetics | Typically fast and efficient | Can be slower |

| Moisture Sensitivity | Sensitive to moisture during synthesis | Less sensitive to moisture |

| Byproducts | Can produce CO2 as a byproduct | Generally, no byproducts |

| Mechanical Properties | Often exhibit excellent mechanical properties | Can have lower mechanical strength |

| Adhesion | Good adhesion to various substrates | Can have enhanced adhesion due to hydroxyl groups |

| Thermal Stability | Good thermal stability | Can have higher thermal stability |

Further research is needed to optimize the synthesis of NIPUs to achieve properties comparable to traditional polyurethanes, making them a more viable and sustainable alternative for a wide range of applications.

Polymer Networks and Crosslinking

Polymer networks are formed when polymer chains are linked together by crosslinks, resulting in a three-dimensional structure. These networks can exhibit a range of properties, from soft and rubbery to hard and rigid, depending on the crosslink density and the nature of the polymer chains.

This compound can be used as a crosslinking agent to form polymer networks. The isocyanate group can react with functional groups on different polymer chains, such as hydroxyl or amine groups, to create covalent crosslinks. The density of these crosslinks can be controlled by adjusting the amount of this compound used, which in turn allows for the tuning of the mechanical properties of the resulting network.

The formation of these crosslinked structures can be monitored using various analytical techniques, such as Fourier-transform infrared (FTIR) spectroscopy, which can track the disappearance of the isocyanate peak as the reaction proceeds. The properties of the resulting networks, such as their swelling behavior and mechanical strength, can also be characterized to understand the relationship between the network structure and its macroscopic properties. researchgate.net

The development of degradable and self-healing polymers is a major focus of current materials research, driven by the need for more sustainable and durable materials. researchgate.netmdpi.comresearchgate.netits.ac.id

The ester linkage in this compound makes it a promising candidate for the development of degradable polymers. This ester group can be hydrolyzed under certain conditions, leading to the breakdown of the polymer network. mdpi.comresearchgate.netnih.gov This property is particularly useful for biomedical applications, where it is often desirable for an implant or scaffold to degrade over time as new tissue is formed. nih.govmdpi.comnih.gov The rate of degradation can be controlled by adjusting the chemical structure of the polymer and the surrounding environment.

Furthermore, the isocyanate group in this compound can be utilized in the design of self-healing polymer systems. researchgate.netits.ac.idmdpi.comresearchgate.net One approach involves the use of reversible covalent bonds. For example, the reaction of the isocyanate group with a thiol group can form a thiocarbamate linkage. While this is a strong covalent bond, certain thiocarbamate linkages can be designed to be reversible, allowing the polymer network to break and reform in response to a stimulus such as heat or light. This would enable the material to "heal" damage, such as cracks or scratches, and extend its service life. its.ac.id

Polymer Characterization Techniques for Isocyanate-Derived Polymers

The characterization of polymers derived from isocyanates, such as polyurethanes and polyureas, is crucial for understanding their structure-property relationships. A variety of analytical techniques are employed to investigate their molecular weight, chemical structure, thermal properties, and morphology. These techniques provide valuable insights into the polymerization process and the performance of the final material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of polymers. Both ¹H NMR and ¹³C NMR are used to identify the different types of protons and carbons in the polymer chain, confirming the successful incorporation of monomers and the formation of urethane or urea (B33335) linkages.

In the context of a hypothetical polymer derived from an isocyanate like this compound, ¹H NMR would be expected to show characteristic peaks for the protons in the ethyl ester group, the butyl chain, and the protons adjacent to the nitrogen of the urethane linkage. Similarly, ¹³C NMR would provide signals for the carbonyl carbons of the ester and urethane groups, as well as the various methylene (B1212753) carbons in the polymer backbone.

Interactive Data Table: Hypothetical ¹H NMR Chemical Shifts for a Urethane Linkage

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Urethane) | 5.0 - 8.0 | Broad Singlet |

| -CH ₂-O-CO- | 4.0 - 4.3 | Triplet |

| -CO-O-CH ₂-CH₃ | 4.1 - 4.4 | Quartet |

| -CH ₂-N-CO- | 3.1 - 3.5 | Triplet |

| -CO-O-CH₂-CH ₃ | 1.2 - 1.4 | Triplet |

Note: This table represents typical chemical shift ranges for protons in a urethane environment and is for illustrative purposes only, as specific data for polymers from this compound is not available.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is widely used to identify functional groups present in a polymer. For isocyanate-derived polymers, FTIR is particularly useful for monitoring the polymerization reaction by observing the disappearance of the strong isocyanate (-N=C=O) stretching band, typically found around 2250-2270 cm⁻¹.

The formation of urethane linkages is confirmed by the appearance of characteristic absorption bands, including the N-H stretching vibration (around 3300-3500 cm⁻¹), the C=O stretching vibration of the urethane carbonyl group (around 1690-1730 cm⁻¹), and the C-N stretching and N-H bending vibrations.

Interactive Data Table: Typical FTIR Absorption Bands for Polyurethanes

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2250 - 2270 |

| Urethane (N-H) | Stretch | 3300 - 3500 |

| Urethane (C=O) | Stretch | 1690 - 1730 |

| Urethane (C-N) | Stretch | 1220 - 1260 |

| Urethane (N-H) | Bend | 1520 - 1540 |

Note: This table represents typical FTIR absorption bands for polyurethanes and is for illustrative purposes only.

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. The principle of GPC is to separate polymer molecules based on their hydrodynamic volume in solution.

For isocyanate-derived polymers, GPC is used to assess the success of the polymerization in achieving the desired molecular weight. A narrow PDI is often indicative of a well-controlled polymerization process. The choice of eluent and calibration standards is crucial for obtaining accurate molecular weight data.

Interactive Data Table: GPC Data for a Hypothetical Polymer

| Parameter | Symbol | Typical Value |

| Number-Average Molecular Weight | Mₙ | 10,000 - 100,000 g/mol |

| Weight-Average Molecular Weight | Mₒ | 20,000 - 200,000 g/mol |

| Polydispersity Index | PDI (Mₒ/Mₙ) | 1.5 - 3.0 |

Note: This table presents a hypothetical range of GPC data for a generic polymer and is for illustrative purposes only.

Thermal Analysis (TGA, DSC)

Thermal analysis techniques are essential for evaluating the thermal stability and phase behavior of polymers.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature of the polymer, providing information about its thermal stability.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). These transitions are critical for understanding the material's service temperature range and physical state.

Interactive Data Table: Hypothetical Thermal Properties of a Polyurethane

| Thermal Property | Abbreviation | Typical Temperature Range (°C) |

| Glass Transition Temperature | T₉ | -50 to 50 |

| Decomposition Temperature (5% weight loss) | Td₅ | 250 - 350 |

Note: This table shows hypothetical thermal properties for a generic polyurethane and is for illustrative purposes only.

Medicinal and Pharmaceutical Chemistry Research

Investigation as a Synthetic Intermediate for Pharmaceutical Compounds

Ethyl 4-isocyanatobutanoate is a bifunctional chemical compound that has garnered interest in medicinal and pharmaceutical research primarily for its role as a versatile synthetic intermediate. Its structure, featuring both an ester and a highly reactive isocyanate group, allows it to serve as a building block for a variety of more complex molecules with potential therapeutic applications. lookchem.comguidechem.com The isocyanate group is an electrophile that readily reacts with nucleophiles such as alcohols, amines, and thiols, enabling the formation of carbamate (B1207046), urea (B33335), and thiocarbamate linkages, respectively. This reactivity is fundamental to its utility in constructing larger, more elaborate molecular frameworks common in pharmaceutical agents. scielo.org.cochemdad.com

Precursor for Active Pharmaceutical Ingredients (APIs)

The principal application of this compound in pharmaceutical chemistry is as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its linear four-carbon chain, ester functionality, and terminal isocyanate group make it an ideal starting material or intermediate for creating molecules with specific structural motifs required for biological activity.

One of the well-documented applications is its use as a key intermediate in the synthesis of 1-(3-ethoxycarbonylpropylcarbamoyl)-5-fluorouracil. lookchem.comchemdad.com This compound is a derivative of the widely-used anticancer drug 5-fluorouracil (B62378). The synthesis involves the reaction of the isocyanate group of this compound with the N1 position of the 5-fluorouracil ring, demonstrating a direct and crucial role in creating potential new therapeutic agents for cancer treatment. lookchem.com

Further research has identified several other complex molecules synthesized from this compound, highlighting its versatility as a building block for potential APIs. These downstream products often feature urea or carbamate linkages formed via the isocyanate moiety.

Table 1: Examples of Compounds Synthesized from this compound

| Downstream Compound Name | Molecular Formula | Potential Application Area |

| 1-(3-carboxypropylcarbamoyl)-5-fluorouracil | C9H10FN3O5 | Oncology |

| 4-{3-[5-(3'-Chloro-2-fluoro-6-methoxy-biphenyl-3-ylmethyl)- Current time information in Bangalore, IN.aacrjournals.orgmdpi.comthiadiazol-2-yl]-ureido}-butyric acid ethyl ester | C25H26ClFN4O4S | Drug Discovery |

| ethyl 3-{[({6-[3-(methylsulfonyl)phenyl]-1,3-benzothiazol-2-yl}amino)carbonyl]amino}butanoate | C22H24N4O5S2 | Drug Discovery |

This table is generated based on downstream products listed in chemical databases originating from this compound. lookchem.com

Role in Drug Discovery and Development

This compound serves as a valuable tool in the broader field of drug discovery and development. sigmaaldrich.comambeed.com Its availability as a reactive intermediate allows medicinal chemists to systematically modify lead compounds or build new molecular libraries for high-throughput screening. The ability to introduce a flexible four-carbon linker with a terminal ester group via a stable urea or carbamate bond is a significant advantage in structure-activity relationship (SAR) studies.

For instance, the synthesis of various pharmaceutical and agrochemical compounds utilizes this compound to explore how changes in molecular structure affect biological activity. scielo.org.co A patent for an indanol derivative with potential therapeutic applications lists this compound as a key reactant, underscoring its role in the creation of novel chemical entities for pharmaceutical research. sigmaaldrich.com The process typically involves reacting the isocyanate with an amine or alcohol group on a core scaffold to produce a library of related compounds for biological evaluation. guidechem.com

Exploration in Prodrug Strategies

The concept of a prodrug involves chemically modifying a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties, with the active drug being released in vivo through enzymatic or chemical cleavage. researchgate.netijpsonline.com While specific studies detailing the use of this compound to form a prodrug are not prevalent, its chemical characteristics are well-suited for such strategies.

The isocyanate group can react with a hydroxyl or amine functional group present on a parent drug molecule. This reaction would form a carbamate or urea linkage, respectively, creating a new, larger molecule—the prodrug. researchgate.net This linkage could be designed to be stable until it reaches a specific physiological environment (e.g., the high esterase activity in the blood or a specific organ), where it would be cleaved to release the active parent drug. ijpsonline.comnih.gov This approach can be used to enhance solubility, increase metabolic stability, or achieve targeted drug delivery. clinmedjournals.org For example, linking a drug to a carrier molecule like a lipid or an amino acid via a linker derived from this compound could modify its absorption and distribution profile. researchgate.net

Bio-conjugation and Derivatization for Biological Probes

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or nucleic acid. The resulting hybrid molecule can be used as a biological probe to study cellular processes. The high reactivity of the isocyanate group in this compound makes it a candidate for such applications.

Isocyanates readily react with the free amine groups of lysine (B10760008) residues or the N-terminus of proteins to form stable urea bonds. This covalent modification allows for the attachment of the ethyl butanoate "tag" to a protein of interest. While this compound itself is not fluorescent or otherwise easily detectable, it serves as a model for how isocyanate-containing molecules can be used in bioconjugation. More complex derivatives, where the ethyl ester part is replaced by a fluorophore, a biotin (B1667282) molecule, or another reporter group, are used to create functional biological probes. evitachem.com For example, isothiocyanates, which have similar reactivity, are commonly used in reagents like Fluorescein isothiocyanate (FITC) and Tetramethylrhodamine isothiocyanate (TRITC) for labeling proteins for fluorescence microscopy. evitachem.com The analogous azide (B81097) compound, ethyl 4-azidobutanoate, is also used as a building block in bioconjugation via "click chemistry". cfplus.cz

Related Compounds in Medicinal Chemistry Research

The biological activities of compounds structurally related to this compound provide valuable context for its potential applications. The most direct analogs are other esters of isocyanato- or isothiocyanatobutanoic acid.

Studies on Isothiocyanate Derivatives in Biological Systems (e.g., DNA strand breaks, apoptosis induction)

Isothiocyanates (ITCs), which contain an -N=C=S group instead of an -N=C=O group, are a class of compounds found naturally in cruciferous vegetables and are known for their chemopreventive and anticancer properties. scielo.org.coaacrjournals.org The sulfur-containing analog of the title compound, Ethyl 4-isothiocyanatobutanoate (E-4IB) , has been the subject of significant biological investigation.

Research has shown that E-4IB exhibits potent antiproliferative activity against various cancer cell lines. nih.govresearchgate.net Studies on HeLa cells demonstrated that E-4IB induces a dose-dependent inhibition of cell division. nih.gov The mechanism appears to involve an accumulation of DNA, suggesting that the compound allows DNA synthesis to proceed but prevents cells from entering mitosis, ultimately leading to cell death. nih.gov In an in vivo study using rats with transplanted sarcoma, E-4IB produced significant tumor growth inhibition. nih.gov

Further studies on E-4IB in human ovarian carcinoma cell lines (A2780) showed that it is an effective inducer of apoptosis (programmed cell death). researchgate.net Notably, it also sensitized these cancer cells to the conventional chemotherapy drug cisplatin, suggesting a potential role in combination therapy to overcome drug resistance. researchgate.net

The broader class of isothiocyanates has been extensively studied for its ability to induce apoptosis and cause DNA damage in cancer cells. mdpi.comnih.govnih.gov For example, benzyl (B1604629) isothiocyanate (BITC) has been shown to induce apoptosis in canine lymphoma and human pancreatic cancer cells by generating reactive oxygen species (ROS) and causing DNA damage, which leads to cell cycle arrest at the G2/M phase. mdpi.comnih.gov Other ITCs, like sulforaphane (B1684495) and allyl isothiocyanate, also trigger apoptosis and affect cell cycle progression through various mechanisms, including interaction with cellular proteins like tubulin and topoisomerase II. scielo.org.coaacrjournals.orgnih.gov These findings highlight a common mechanism for ITCs involving the induction of cellular stress and damage that selectively targets cancer cells.

Table 2: Properties of this compound and Related Compounds

| Property | This compound | Ethyl 4-isothiocyanatobutanoate | Ethyl 4-aminobutyrate hydrochloride |

| CAS Number | 106508-62-7 | 17126-65-7 | 6937-16-2 |

| Molecular Formula | C7H11NO3 | C7H11NO2S | C6H14ClNO2 |

| Molecular Weight | 157.17 g/mol | 173.24 g/mol | 167.63 g/mol |

| IUPAC Name | This compound | ethyl 4-isothiocyanatobutanoate | ethyl 4-aminobutanoate hydrochloride |

| Key Functional Group | Isocyanate (-NCO) | Isothiocyanate (-NCS) | Amine (-NH2·HCl) |

| Primary Role/Activity | Synthetic Intermediate | Antiproliferative, Apoptosis Inducer | Synthetic Intermediate |

This table provides a comparative overview of the main compound and its key related structures discussed in the text. lookchem.comguidechem.comnih.govnih.gov

Analytical and Spectroscopic Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR, HRMS)

Structural elucidation of Ethyl 4-isocyanatobutanoate relies heavily on advanced spectroscopic methods that provide unambiguous evidence of its molecular framework and elemental composition.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

While standard one-dimensional (1D) NMR provides initial information on the chemical environment of protons (¹H NMR) and carbons (¹³C NMR), 2D NMR techniques are employed to resolve complex spectra and establish connectivity between atoms. mnstate.edu For a molecule like this compound, several 2D NMR experiments are particularly insightful:

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. csbsju.edu In a COSY spectrum of this compound, cross-peaks would be expected between the protons of the ethyl group (the triplet at ~1.2 ppm and the quartet at ~4.1 ppm) and between the adjacent methylene (B1212753) groups of the butanoate chain. libretexts.org This confirms the sequence of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is invaluable for piecing together the molecular structure. For instance, an HMBC experiment would show correlations from the ethyl group protons to the ester carbonyl carbon (~172 ppm) and from the methylene protons adjacent to the isocyanate group to the isocyanate carbon (~122 ppm), confirming the placement of the functional groups.

The following table outlines the predicted NMR data for this compound based on its structure.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position (Structure: CH₃-CH₂-O-C(=O)-CH₂-CH₂-CH₂-N=C=O) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| CH₃ (ethyl) | ~1.2 (triplet) | ~14 | C=O, O-CH₂ |

| O-CH₂ (ethyl) | ~4.1 (quartet) | ~61 | C=O, CH₃ |

| C=O (ester) | - | ~172 | - |

| -CH₂- (alpha to C=O) | ~2.4 (triplet) | ~31 | C=O, beta-CH₂, gamma-CH₂ |

| -CH₂- (beta to C=O) | ~1.9 (multiplet) | ~24 | alpha-CH₂, gamma-CH₂ |

| -CH₂- (gamma to C=O) | ~3.4 (triplet) | ~42 | beta-CH₂, N=C=O |

| N=C=O (isocyanate) | - | ~122 | - |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the precise molecular mass of a compound, which in turn allows for the calculation of its elemental formula. Unlike nominal mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. docbrown.info For this compound (C₇H₁₁NO₃), the exact mass can be calculated with high precision. This technique is crucial for confirming the molecular formula and distinguishing it from any isomers or impurities with the same nominal mass. The fragmentation pattern observed in the mass spectrum also provides structural information. docbrown.info

Chromatographic Methods for Purity and Reaction Monitoring (e.g., GC/MS, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. sigmaaldrich.com

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive method used for qualitative analysis. libretexts.org It is often used to monitor reaction progress by observing the disappearance of starting materials and the appearance of products. wisc.edu A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a chamber with an appropriate solvent system (mobile phase). silicycle.com The polarity of the solvent system is critical; for a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is commonly used. uad.ac.id The separated spots are visualized, often using a UV lamp or a chemical stain. The retention factor (Rf) value for the compound can be calculated, although it is highly dependent on the experimental conditions.

Table 2: Example TLC Method for Reaction Monitoring

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ plate |

| Mobile Phase (Eluent) | 30% Ethyl Acetate in Hexane (v/v) |

| Application | Spotting of starting material, co-spot, and reaction mixture |

| Visualization | UV light (254 nm) and/or potassium permanganate (B83412) stain |

| Purpose | To observe the consumption of a starting material (e.g., an alcohol) and the appearance of the new product spot corresponding to this compound. |

Gas Chromatography/Mass Spectrometry (GC/MS)

GC/MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a robust tool for identifying and quantifying volatile and semi-volatile compounds. cmbr-journal.com In a typical GC-MS analysis, a sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. cabidigitallibrary.org As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint. researchgate.net For this compound, GC/MS can confirm its presence, determine its purity by measuring the relative peak area, and identify any volatile impurities. scharlab.com The retention time is characteristic of the compound under specific GC conditions, while the mass spectrum confirms its identity.

Crystallographic Studies (if applicable)

If a crystallographic study were performed, it would provide invaluable information, including:

Unambiguous confirmation of the molecular structure.

Precise measurements of all bond lengths and angles.

The preferred conformation of the flexible butanoate chain in the solid state.

Details of intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that dictate how the molecules pack together in the crystal lattice. msu.edu

Such data is the gold standard for structural characterization and is often deposited in crystallographic databases for public access. researchgate.net

Future Research Directions and Emerging Applications

Sustainable Synthetic Routes and Circular Economy in Isocyanate Chemistry

The chemical industry is undergoing a significant shift towards sustainability, with a strong emphasis on developing greener synthetic pathways and embracing circular economy principles. This is particularly crucial for isocyanate chemistry, which has traditionally relied on hazardous reagents like phosgene (B1210022). rsc.orgnih.govacs.org

Future research is focused on non-phosgene routes for the synthesis of isocyanates, including Ethyl 4-isocyanatobutanoate. acs.orgrsc.org Key sustainable strategies include:

Reductive Carbonylation: This method involves the direct conversion of nitro compounds using carbon monoxide, offering a more environmentally benign alternative to phosgenation. rsc.orgresearchgate.net

Thermal Decomposition of Carbamates: Isocyanates can be produced by the thermal cracking of carbamates, which themselves can be synthesized from amines, CO2, and alcohols, avoiding the use of phosgene. nih.govacs.orgresearchgate.net

The Urea (B33335) Process: This route utilizes urea, alcohol, and amines to synthesize carbamates, which are then decomposed to isocyanates. The byproducts can be recycled back into the process, approaching a "zero emission" synthesis. nih.govacs.org

In the context of a circular economy, the focus is on the chemical recycling of polyurethane (PU) materials. acs.org End-of-life PU products, which would be synthesized using monomers like this compound, are a target for depolymerization. acs.orgresearchgate.net Advanced recycling processes such as glycolysis and amine degradation can break down polyurethanes into their constituent polyols and isocyanate-derived amines. bdmaee.netacs.org Recent breakthroughs have even demonstrated the direct recovery of isocyanates from polyurethanes using organoboron Lewis acids under mild conditions, enabling a closed-loop system where recovered monomers are used to produce second-generation materials with properties comparable to the virgin polymers. acs.orgresearchgate.net The integration of bio-based feedstocks and mass-balanced materials represents another critical step in reducing the fossil-fuel dependency of isocyanate production. bdmaee.netpaint.org

| Synthetic Route | Description | Key Advantages | Reference |

|---|---|---|---|

| Reductive Carbonylation | Direct conversion of nitro compounds using carbon monoxide. | Avoids the use of highly toxic phosgene. | rsc.orgresearchgate.net |

| Thermal Decomposition of Carbamates | Carbamates, formed from amines and CO2, are thermally cracked to yield isocyanates. | Phosgene-free route with potential for greener carbamate (B1207046) synthesis. | nih.govacs.orgresearchgate.net |

| Urea Process | Uses urea and alcohol to form carbamates, which are then decomposed. | Byproducts can be recycled, enabling a "zero emission" process. | nih.govacs.org |

| Chemical Recycling (Depolymerization) | Breaking down end-of-life polyurethanes to recover monomers like isocyanates or their precursors. | Promotes a circular economy and adds value to waste streams. | acs.orgresearchgate.net |

Novel Polymer Architectures and Functional Materials